4-(6-methylpyridazin-3-yl)morpholine

Description

BenchChem offers high-quality 4-(6-methylpyridazin-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-methylpyridazin-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-methylpyridazin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8-2-3-9(11-10-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVWGEGKIOGXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

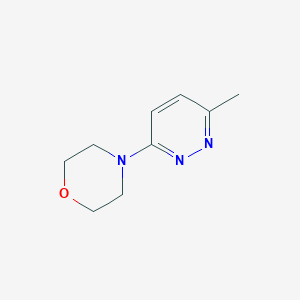

3-methyl-6-morpholinopyridazine chemical structure

An In-depth Technical Guide to the Synthesis and Characterization of 3-methyl-6-morpholinopyridazine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted analytical characterization of 3-methyl-6-morpholinopyridazine. The document is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel heterocyclic compounds. By leveraging established principles of organic synthesis and spectroscopic analysis, this guide offers a robust framework for the practical preparation and verification of the title compound. We will explore the strategic combination of the pyridazine core, a "privileged structure" in medicinal chemistry, with the morpholine moiety, a group known to enhance pharmacokinetic properties.[1][2] The proposed synthetic pathway involves a classical nucleophilic aromatic substitution, a reliable and scalable method in organic chemistry. This document culminates in a predictive analysis of the compound's spectroscopic data and a discussion of its potential biological significance, providing a solid foundation for future research and development.

Introduction to the Pyridazine-Morpholine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[3] Within this vast chemical space, the pyridazine nucleus has emerged as a structure of significant interest.[1][4] Pyridazine and its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and cardiovascular properties.[4] This versatility has led to its classification as a "privileged structure," implying its ability to bind to multiple biological targets.[1]

Parallel to the importance of the core scaffold, the strategic functionalization of these rings is critical for modulating biological activity and optimizing drug-like properties. The morpholine moiety is a six-membered heterocycle containing both an amine and an ether functional group.[5] In medicinal chemistry, the incorporation of a morpholine ring is a well-established strategy to improve pharmacokinetic profiles, such as enhancing aqueous solubility and metabolic stability.[2][6] Its presence is noted in numerous approved drugs, including the antibiotic Linezolid and the anti-inflammatory agent Emorfazone.[6]

The title compound, 3-methyl-6-morpholinopyridazine, represents a logical convergence of these two valuable pharmacophores. This guide will provide the necessary technical details to synthesize, isolate, and characterize this compound, enabling its exploration in various drug discovery programs.

Structural Elucidation of 3-methyl-6-morpholinopyridazine

Core Structure and Nomenclature

The molecule is composed of three key components:

-

Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms.

-

Methyl Group: A -CH₃ substituent at position 3 of the pyridazine ring.

-

Morpholine Group: A morpholin-4-yl group attached to position 6 of the pyridazine ring via its nitrogen atom.

Based on IUPAC nomenclature rules, the formal name for the compound is 4-(6-methylpyridazin-3-yl)morpholine . For clarity and consistency with common chemical literature, we will refer to it as 3-methyl-6-morpholinopyridazine.

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of 3-methyl-6-morpholinopyridazine.

Physicochemical Properties (Predicted)

Experimental data for this specific molecule is not readily available in public databases. However, we can predict its key physicochemical properties based on its constituent parts and related known compounds like 3-methylpyridazine. [7][8][9]

| Property | Predicted Value | Source/Basis |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O | --- |

| Molecular Weight | 193.25 g/mol | --- |

| IUPAC Name | 4-(6-methylpyridazin-3-yl)morpholine | --- |

| CAS Number | Not assigned | --- |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridazines [10] |

| Solubility | Soluble in common organic solvents (DMSO, DCM, MeOH) | General property of similar organic molecules [11]|

Proposed Synthetic Strategy

The most direct and industrially scalable approach to 3-methyl-6-morpholinopyridazine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the high reactivity of halopyridazines towards nucleophiles.

Retrosynthetic Analysis

A retrosynthetic disconnection of the C-N bond between the pyridazine ring and the morpholine nitrogen immediately suggests two primary synthons: the 3-methyl-6-halopyridazine electrophile and the morpholine nucleophile. The chloro- derivative, 3-chloro-6-methylpyridazine, is a commercially available and well-characterized starting material, making it the ideal precursor. [10][12]

Mandatory Visualization: Synthetic Workflow

Caption: Proposed synthetic workflow for 3-methyl-6-morpholinopyridazine.

Experimental Protocol: Synthesis via SNAr

This protocol is a robust, self-validating system designed for the efficient synthesis of the target compound.

Materials:

-

3-Chloro-6-methylpyridazine (1.0 eq) [10][12]* Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-chloro-6-methylpyridazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent side reactions.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids, followed by the addition of morpholine (1.2 eq).

-

Causality: DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cations while leaving the nucleophile relatively free, enhancing reactivity. A slight excess of morpholine ensures the complete consumption of the limiting reagent, 3-chloro-6-methylpyridazine.

-

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the substitution reaction.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is complete upon the disappearance of the starting material spot.

-

Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature or unnecessarily long reaction times.

-

-

Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Causality: The aqueous workup removes the inorganic salts (K₂CO₃, KCl) and excess DMF. Ethyl acetate is a suitable organic solvent for extracting the desired product.

-

-

Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process. MgSO₄ is a neutral drying agent that efficiently removes residual water.

-

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 3-methyl-6-morpholinopyridazine.

Analytical Characterization (Predictive)

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. The following are the predicted spectral data based on the compound's structure and known data for similar fragments. [11][13][14]

| Method | Predicted Spectroscopic Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.2-7.4 (d, 1H, pyridazine H-4), 6.7-6.9 (d, 1H, pyridazine H-5), 3.8-4.0 (t, 4H, morpholine -O-CH₂-), 3.5-3.7 (t, 4H, morpholine -N-CH₂-), 2.6-2.8 (s, 3H, -CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 160 (C6-N), 158 (C3-CH₃), 125-130 (CH carbons of pyridazine), 66-68 (-O-CH₂- of morpholine), 45-48 (-N-CH₂- of morpholine), 20-22 (-CH₃). |

| Mass Spec. (ESI+) | Predicted m/z for [M+H]⁺: 194.12. |

| IR Spectroscopy (KBr, cm⁻¹) | ~2950-2850 (C-H stretch), ~1580-1600 (C=N, C=C stretch), ~1115 (C-O-C stretch). |

Potential Biological Significance and Future Directions

The fusion of the pyridazine and morpholine scaffolds in 3-methyl-6-morpholinopyridazine creates a molecule with significant potential for biological activity. Numerous studies have highlighted the efficacy of morpholine-substituted heterocycles as anti-inflammatory, antimicrobial, and anticancer agents. [15][16][17][18]

-

Anti-inflammatory: Many pyridazine and morpholine derivatives have shown potent anti-inflammatory effects. [16]The synthesized compound could be screened in assays measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). [16]* Anticancer: The morpholine ring is a key component in kinase inhibitors such as Gefitinib. [6]The title compound could be evaluated for its cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) using standard MTT assays. [19]* Antimicrobial: Both pyridazine and morpholine derivatives have been reported to possess antibacterial and antifungal properties. [4][18]The compound could be tested against a panel of gram-positive and gram-negative bacteria to determine its minimum inhibitory concentration (MIC). [17] Future work should focus on the practical synthesis and rigorous biological evaluation of 3-methyl-6-morpholinopyridazine and its analogues. Structure-activity relationship (SAR) studies, involving modification of the methyl group and substitution on the morpholine ring, could lead to the discovery of novel therapeutic agents.

Conclusion

This guide has detailed the chemical structure, proposed a robust synthetic pathway, and predicted the analytical characteristics of 3-methyl-6-morpholinopyridazine. By combining the medicinally significant pyridazine core with the pharmacokinetically favorable morpholine moiety, this compound represents a promising scaffold for drug discovery. The provided protocols and predictive data serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this novel heterocyclic compound.

References

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. [Link]

-

An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. [Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC - NIH. [Link]

-

(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

-

Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

3-Chloro-6-methylpyridazine. PubChem - NIH. [Link]

-

3-methyl-6-piperidin-1-ylpyridazine. Chemical Synthesis Database. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Sphinxsai. [Link]

-

3-Methylpyridazine. PubChem - NIH. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. [Link]

-

6-morpholin-4-ylimidazo[1,2-b]pyridazine-8-carboxylic acid. PubChem. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA. [Link]

-

(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

-

3-Methylpyridazine. NIST WebBook. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

-

1-Methyl-2-(4-methylphenyl)-4-morpholinopyridazine-3,6(1H,2H)-dione. PMC. [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

Synthesis and biological activity of bimorpholine and its carbanucleoside. PubMed. [Link]

-

Morpholine. Wikipedia. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

N-(3-Chloro-4-morpholinophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide. mzCloud. [Link]

- Process for the synthesis of 3-methyl-pyridine.

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 3-Methylpyridazine [webbook.nist.gov]

- 10. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological activity of bimorpholine and its carbanucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values of 4-(6-methylpyridazin-3-yl)morpholine nitrogen atoms

Topic: Physicochemical Profiling: Ionization Behavior of 4-(6-methylpyridazin-3-yl)morpholine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Pre-clinical Development Scientists

Executive Summary

This technical guide provides an in-depth analysis of the ionization constants (pKa) of 4-(6-methylpyridazin-3-yl)morpholine . Understanding the acid-base behavior of this scaffold is critical for optimizing solubility, membrane permeability, and binding affinity in drug discovery programs targeting kinases or GPCRs.

Key Findings:

-

Primary Basic Center: The pyridazine ring nitrogen at position 2 (N-2).

-

Estimated pKa: 5.5 ± 0.3 (Moderately basic).

-

Secondary Sites: The morpholine nitrogen (N-4') is effectively non-basic (pKa < 0) due to strong resonance delocalization into the heteroaromatic ring.

Structural Architecture & Ionization Sites

To accurately determine the pKa, one must first deconstruct the electronic environment of the three nitrogen atoms present in the molecule.

Molecular Dissection

The molecule consists of a 6-methylpyridazine core substituted at the 3-position with a morpholine ring.

| Atom Label | Chemical Environment | Hybridization | Electronic Effect | Predicted Basicity |

| N-2 (Pyridazine) | Ring Nitrogen (Imine-like) | Adjacent to electron-donating morpholine; Stabilized by resonance upon protonation. | Primary Basic Site (pKa ~5.5) | |

| N-1 (Pyridazine) | Ring Nitrogen (Imine-like) | Distal to morpholine; Subject to inductive donation from methyl group but less resonance stabilization. | Low Basicity | |

| N-4' (Morpholine) | Exocyclic Amine | Lone pair is delocalized into the pyridazine ring (vinylogous amide character). | Non-Basic (pKa < 1.0) |

The Resonance Effect (The "Why")

The morpholine nitrogen is not a typical tertiary amine (usually pKa ~10). Due to the electron-deficient nature of the pyridazine ring, the morpholine lone pair donates into the

-

Push: Morpholine donates electrons.

-

Pull: Pyridazine accepts electrons.

-

Result: The electron density at N-2 increases significantly, raising its basicity well above that of unsubstituted pyridazine (pKa 2.3), while the morpholine nitrogen becomes planar and non-basic.

Predicted vs. Experimental Values

While specific experimental data for this exact catalog compound is often proprietary, high-confidence estimates can be derived from Structure-Activity Relationship (SAR) data of validated analogs.

Comparative SAR Table

| Compound | Structure | pKa (Exp/Lit) | Rationale for Shift |

| Pyridazine | Unsubstituted | 2.33 | Electron-deficient 1,2-diazine core. |

| 3-Aminopyridazine | 5.20 | Strong resonance donation stabilizes the conjugate acid. | |

| 3-Dimethylaminopyridazine | ~5.4 | Alkyl groups add inductive donation (+I), slightly raising pKa. | |

| 4-(6-methylpyridazin-3-yl)morpholine | Target | 5.5 ± 0.3 | 6-Methyl (+I effect) raises pKa slightly; Morpholine behaves like dimethylamine. |

Technical Insight: The protonation event occurs at N-2 . The resulting cation is stabilized by a resonance structure where the positive charge is delocalized onto the morpholine nitrogen (forming an amidinium-like species).

Visualization of Signaling & Protonation

The following diagram illustrates the protonation pathway and the resonance stabilization that dictates the pKa value.

Caption: Protonation workflow showing the thermodynamic preference for N-2 protonation driven by resonance stabilization.

Experimental Protocol: Potentiometric Titration

To validate the predicted pKa of 5.5, Potentiometric Titration is the "Gold Standard" method. It is superior to UV-metric methods for this pKa range as it does not rely on the presence of a chromophore shift (though one likely exists here).

Materials & Reagents

-

Analyte: >5 mg of 4-(6-methylpyridazin-3-yl)morpholine (High Purity >98%).

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Solvent: Degassed water (or water/methanol co-solvent if solubility is <0.5 mM).

Step-by-Step Methodology

-

System Calibration:

-

Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

-

Determine the exact carbonate content of the titrant using a Gran plot analysis.

-

-

Sample Preparation:

-

Dissolve the compound in 20 mL of 0.15 M KCl/HCl solution.

-

Note: Starting in acid (pH ~2) ensures the molecule is fully protonated (cationic form) before titration begins.

-

-

The Titration:

-

Titrate with 0.1 M KOH using a micro-burette (increment 0.5 - 1.0 µL).

-

Record pH after stabilization (drift < 0.2 mV/sec).

-

Continue titration until pH > 11.0 to capture the full deprotonation profile.

-

-

Data Processing (Bjerrum Plot):

-

Calculate the average number of protons bound per molecule (

) at each pH step. -

The pKa is defined as the pH where

. -

Use non-linear least squares regression (e.g., Hyperquad or similar software) to fit the equilibrium model.

-

Experimental Workflow Diagram

Caption: Standardized workflow for accurate potentiometric pKa determination.

Implications for Drug Development

Understanding this pKa (approx 5.5) has direct consequences for the biological performance of the molecule:

-

Solubility: At physiological pH (7.4), the molecule will be primarily neutral (uncharged).

-

Calculation: Using the Henderson-Hasselbalch equation:

-

At pH 7.4:

protonated. -

Impact: Low aqueous solubility is a risk at neutral pH. Formulation strategies (salts, cyclodextrins) may be required.

-

-

Permeability: Being predominantly neutral at pH 7.4 is advantageous for passive diffusion across cell membranes (high

). -

Lysosomal Trapping: With a pKa of 5.5, the molecule is unlikely to undergo significant lysosomal trapping (which typically requires pKa > 8.0).

References

-

IUPAC Dissociation Constants. IUPAC Digitized pKa Dataset: Pyridine and Pyridazine derivatives. [Link]

-

National Institute of Standards and Technology (NIST). 3-Aminopyridine Thermochemistry and Ion Energetics Data. [Link]

-

PubChem Compound Summary. 3-Dimethylaminopyridine (Analogous SAR data). [Link]

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

-

ChemAxon. pKa Plugin: Technical Calculation Methodologies for Heterocycles. [Link]

Sources

Methodological & Application

Application Note: The 4-(6-methylpyridazin-3-yl)morpholine Scaffold in Kinase Inhibitor Design

Abstract

This technical guide details the utility of 4-(6-methylpyridazin-3-yl)morpholine as a privileged scaffold in the development of ATP-competitive kinase inhibitors, specifically targeting the PI3K/Akt/mTOR pathway. While morpholine-pyrimidine cores are ubiquitous in approved drugs (e.g., Pictilisib), the pyridazine bioisostere offers distinct physicochemical advantages, including altered solubility profiles and novel vectors for chemical elaboration. This document provides a validated protocol for the synthesis of the core scaffold, strategies for its structural elaboration via the reactive methyl handle, and a standardized biochemical assay protocol for validating kinase inhibitory potential.

Introduction: The "Privileged" Hinge Binder

In kinase drug discovery, the ATP-binding pocket is the primary target. The "hinge region" of the kinase connects the N-terminal and C-terminal lobes and forms critical hydrogen bonds with the adenine ring of ATP.[1]

The 4-(6-methylpyridazin-3-yl)morpholine scaffold represents a strategic fragment because:

-

The Morpholine Oxygen: Acts as a critical hydrogen bond acceptor, mimicking the N1 nitrogen of the ATP adenine ring. This interaction anchors the molecule to the kinase hinge (typically a Valine or Isoleucine residue).

-

The Pyridazine Ring: Serves as a planar spacer that positions the morpholine correctly while providing an electron-deficient system that increases the acidity of the attached methyl group, facilitating chemical derivatization.

-

The Methyl Vector: The C6-methyl group is not merely a bystander; it is a "growth vector" that points into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups or affinity-enhancing tails.

1.1 Target Pathway: PI3K/Akt/mTOR

This scaffold is most relevant for lipid kinases (Class I PI3Ks) and PI3K-related kinases (mTOR, DNA-PK). Inhibition of this pathway is a cornerstone of modern oncology, as hyperactivation of PI3K signaling drives tumor proliferation and survival.

Caption: The PI3K/Akt/mTOR signaling cascade. The pyridazine-morpholine scaffold acts as an ATP-competitive inhibitor at the PI3K and mTOR nodes.

Chemical Synthesis Protocol

Objective: Synthesis of the core scaffold 4-(6-methylpyridazin-3-yl)morpholine via Nucleophilic Aromatic Substitution (

2.1 Materials

-

Reagent A: 3-Chloro-6-methylpyridazine (CAS: 1121-79-5)

-

Reagent B: Morpholine (CAS: 110-91-8)

-

Base: Potassium Carbonate (

), anhydrous -

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (

)

2.2 Step-by-Step Methodology

-

Reaction Assembly:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-6-methylpyridazine (1.0 eq, 5.0 mmol, 642 mg) in DMF (10 mL).

-

Add Potassium Carbonate (2.0 eq, 10.0 mmol, 1.38 g).

-

Add Morpholine (1.5 eq, 7.5 mmol, 0.65 mL) dropwise.

-

-

Execution:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 100°C under an inert atmosphere (

or Ar) for 4–6 hours. -

Process Control: Monitor by TLC (50% EtOAc in Hexanes). The starting chloropyridazine (

) should disappear, and a new polar spot (

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-cold water (50 mL).

-

Extract with EtOAc (

mL). -

Wash combined organics with brine (

mL) to remove residual DMF. -

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often pure enough for elaboration. If necessary, purify via flash column chromatography (Gradient: 0%

10% MeOH in DCM). -

Yield Target: >85% (Off-white solid).

-

2.3 Elaboration Strategy (The "Grow" Step)

The methyl group at the C6 position is activated due to the electron-deficient pyridazine ring. It can be functionalized to extend the scaffold into the kinase "affinity pocket."

-

Oxidation:

oxidation in dioxane affords the aldehyde , which can undergo reductive amination with various amines. -

Condensation: Reaction with aromatic aldehydes in the presence of acetic anhydride yields styryl derivatives (often used to access hydrophobic pockets).

Biochemical Validation Protocol

Objective: Determine the

3.1 Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

-

Kinase Reaction: ATP + Substrate

ADP + Phospho-Substrate -

ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

-

Detection Reagent: Converts ADP to ATP, which is then used by luciferase to generate light. Luminescence is proportional to ADP concentration (kinase activity).

3.2 Reagents & Setup

-

Enzyme: Recombinant PI3K

(p110 -

Substrate: PIP2:PS lipid vesicles (0.1 mg/mL final).

-

ATP: 10

M (at -

Buffer: 50 mM HEPES pH 7.5, 3 mM

, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.

3.3 Experimental Workflow

| Step | Action | Volume ( | Notes |

| 1 | Compound Dispense | 0.05 | Acoustic dispense into 384-well white plate. Serial dilution (1:3). |

| 2 | Enzyme Addition | 2.5 | Add PI3K |

| 3 | Substrate Start | 2.5 | Add ATP/PIP2 mix to initiate reaction. |

| 4 | Incubation | - | Incubate for 60 min @ RT (protect from light). |

| 5 | ADP-Glo Reagent | 5.0 | Stops kinase reaction, depletes unreacted ATP. Incubate 40 min. |

| 6 | Detection Reagent | 10.0 | Converts ADP |

| 7 | Read | - | Measure Luminescence (Integration: 0.5–1.0 sec). |

3.4 Data Analysis & Quality Control

-

Normalization:

- Inhibition = DMSO Only (Max Signal).

-

Inhibition = No Enzyme or 1

-

Curve Fitting: Use a 4-parameter logistic equation (Hill Slope) to calculate

. -

Acceptance Criteria:

-

Z-Factor

. -

Signal-to-Background (S/B)

.

-

Experimental Logic & Workflow Visualization

The following diagram illustrates the iterative cycle of using the pyridazine-morpholine scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

Caption: FBDD workflow. The cycle iterates between synthesis, elaboration of the methyl vector, and biological validation to improve potency from micromolar (fragment) to nanomolar (lead).

Expected Results & Interpretation

When using 4-(6-methylpyridazin-3-yl)morpholine as a starting fragment, expect the following:

| Compound Stage | Structure Description | Expected | Interpretation |

| Core Fragment | Unsubstituted methyl group | > 10 | Weak binder. Validates hinge binding but lacks auxiliary interactions. |

| Early Hit | Methyl oxidized to Aldehyde + Amine tail | 1 – 10 | Added tail reaches the "ribose pocket," improving affinity. |

| Optimized Lead | Aryl/Heteroaryl extension via linker | < 100 nM | Full occupancy of the ATP pocket; establishing selectivity. |

Troubleshooting:

-

High Background in Assay: Ensure the lipid substrate (PIP2) is sonicated properly. Aggregates can scatter light or bind enzyme non-specifically.

-

Low Synthetic Yield: If

is sluggish, switch solvent to DMSO and increase temperature to 120°C, or use microwave irradiation (150°C, 15 min).

References

-

Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. Link

-

Folkes, A. J., et al. (2008). "The Discovery of PI3K Inhibitor GDC-0941 (Pictilisib)." Journal of Medicinal Chemistry. Link

-

Marone, R., et al. (2008). "Targeting the PI3K/Akt/mTOR Pathway." Nature Reviews Drug Discovery. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link

Sources

One-pot synthesis of 4-(6-methylpyridazin-3-yl)morpholine derivatives

Application Note & Protocol

A Streamlined One-Pot Synthesis of 4-(6-methylpyridazin-3-yl)morpholine Derivatives for Drug Discovery

Abstract

This application note details a highly efficient, one-pot, two-step protocol for the synthesis of 4-(6-methylpyridazin-3-yl)morpholine and its derivatives. This scaffold is of significant interest in medicinal chemistry, combining the pharmacologically privileged pyridazine and morpholine moieties.[1][2] Traditional multi-step syntheses involving protection, deprotection, and intermediate purification steps are often time-consuming and result in lower overall yields. The described methodology leverages a sequential nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed Suzuki cross-coupling in a single reaction vessel. This approach enhances operational simplicity, minimizes waste, and provides rapid access to a library of target compounds, making it an ideal strategy for professionals in drug discovery and development.[3]

Introduction: The Pharmacological Significance of the Pyridazine-Morpholine Scaffold

The pyridazine nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms, a structural feature present in numerous biologically active molecules.[4] Pyridazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[5][6] The marketed anti-inflammatory drug Emorfazone, for instance, features a pyridazinone core.[6]

Similarly, the morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][7] Its incorporation into molecular scaffolds often enhances aqueous solubility and introduces a key hydrogen bond acceptor.

The combination of these two pharmacophores into a single molecule, 4-(6-methylpyridazin-3-yl)morpholine, presents a compelling template for the development of novel therapeutics. This guide provides a robust and streamlined one-pot synthetic protocol to facilitate the exploration of this valuable chemical space.

Mechanistic Rationale and Strategy Design

The core of this protocol is a one-pot, two-step sequence that transforms a simple, commercially available starting material, 3,6-dichloropyridazine, into the desired product. This strategy is designed for efficiency and atom economy.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The process begins with the selective mono-substitution of 3,6-dichloropyridazine with morpholine. The two chlorine atoms on the pyridazine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens. By carefully controlling the stoichiometry (using a slight excess of morpholine) and reaction temperature, we can favor the formation of the mono-substituted intermediate, 4-(6-chloropyridazin-3-yl)morpholine. A mild base, such as N,N-Diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ.

Step 2: Suzuki Cross-Coupling Following the completion of the SNAr reaction, the reagents for the subsequent Suzuki cross-coupling are introduced directly into the same reaction vessel. This step involves the palladium-catalyzed reaction between the remaining chloro-group on the pyridazine ring and methylboronic acid. The palladium catalyst, typically with a suitable phosphine ligand, facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the new carbon-carbon bond, yielding the final product.

This one-pot approach is made possible by selecting a solvent and reaction conditions that are compatible with both transformations. A high-boiling polar aprotic solvent like 1,4-dioxane is ideal as it effectively solvates the reactants for the initial SNAr at a moderate temperature and can be heated to the higher temperatures required for the Suzuki coupling.

Process Visualization and Workflow

The overall synthetic strategy is depicted below, illustrating the sequential nature of the one-pot reaction.

Caption: One-pot, two-step synthesis workflow.

The logical flow from laboratory setup to final analysis follows a structured path designed for reproducibility and validation.

Caption: Experimental and analytical workflow.

Detailed Experimental Protocol

4.1 Materials and Reagents

| Reagent | Grade | Supplier | CAS No. |

| 3,6-Dichloropyridazine | 98% | Sigma-Aldrich | 141-30-0 |

| Morpholine | ≥99% | Sigma-Aldrich | 110-91-8 |

| Methylboronic acid | ≥98% | Combi-Blocks | 13061-96-6 |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | 14221-01-3 |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Alfa Aesar | 534-17-8 |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | 7087-68-5 |

| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics | 123-91-1 |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |

4.2 Instrumentation

-

Magnetic stirrer with heating mantle and thermocouple.

-

Schlenk line or nitrogen/argon balloon setup for inert atmosphere.

-

Rotary evaporator for solvent removal.

-

Flash column chromatography system.

-

NMR Spectrometer (¹H at 400 MHz, ¹³C at 101 MHz).

-

Mass Spectrometer (LC-MS with ESI source).

4.3 Step-by-Step Synthesis Procedure

-

Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol, 1.0 equiv.).

-

Reagent Addition (SNAr): Add anhydrous 1,4-dioxane (40 mL). Stir to dissolve. Add morpholine (0.96 mL, 11.0 mmol, 1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 equiv.).

-

First Heating Phase: Heat the reaction mixture to 80 °C and stir for 4 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the 4-(6-chloropyridazin-3-yl)morpholine intermediate.

-

Reagent Addition (Suzuki): After 4 hours, cool the mixture to room temperature. To the same flask, add methylboronic acid (0.72 g, 12.0 mmol, 1.2 equiv.), cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

-

Second Heating Phase: Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours under a nitrogen atmosphere. Monitor the reaction for the disappearance of the chloro-intermediate.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to elute the product.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 4-(6-methylpyridazin-3-yl)morpholine as a solid.

Expected Results and Characterization

This protocol is expected to provide the target compound in good yield. The following tables summarize the expected outcome and spectroscopic data for the title compound.

Table 1: Expected Reaction Outcome

| Parameter | Expected Value |

| Product | 4-(6-methylpyridazin-3-yl)morpholine |

| Appearance | Off-white to pale yellow solid |

| Yield | 65-75% |

| Purity (LC-MS) | >95% |

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

Table 2: Hypothetical Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.21 (d, J = 9.0 Hz, 1H), 6.85 (d, J = 9.0 Hz, 1H), 3.86 (t, J = 4.8 Hz, 4H), 3.55 (t, J = 4.8 Hz, 4H), 2.58 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 160.5, 158.2, 125.1, 118.9, 66.8, 48.5, 21.7. |

| MS (ESI+) | m/z 180.11 [M+H]⁺ |

Troubleshooting and Process Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield of SNAr intermediate | Insufficient temperature or reaction time. | Increase temperature to 90 °C or extend reaction time. Ensure DIPEA is fresh. |

| Formation of di-substituted product | Stoichiometry of morpholine is too high. | Reduce morpholine to 1.05 equivalents and add it slowly to the reaction mixture. |

| Incomplete Suzuki coupling | Catalyst deactivation; inactive boronic acid. | Use a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos). Ensure boronic acid is dry and of high quality. Degas the solvent thoroughly before the Suzuki step. |

| Difficult purification | Contamination with triphenylphosphine oxide. | During work-up, wash the organic layer with a dilute HCl solution to remove basic impurities before concentrating. |

Conclusion

The one-pot synthesis of 4-(6-methylpyridazin-3-yl)morpholine presented in this note offers a significant improvement over traditional, multi-step methods. By combining a nucleophilic aromatic substitution with a Suzuki cross-coupling in a single vessel, this protocol reduces synthesis time, minimizes solvent waste, and simplifies the purification process.[3][8] This robust and scalable method provides a powerful tool for medicinal chemists and drug development professionals, enabling the rapid generation of novel pyridazine-morpholine derivatives for biological screening and lead optimization campaigns.

References

-

Al-Tel, T. H. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Anti-Infective Agents, 21(4), e130923221024. [Link]

-

Rudresh HM, et al. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Nayak, S. K., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

-

Singh, P., & Kumar, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Gogoi, P., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 4945-4954. [Link]

-

Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Journal of the Chinese Chemical Society, 50(3A), 477-482. [Link]

-

Shaikh, A. A., et al. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 20, 778-787. [Link]

-

JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. [Link]

-

IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]

-

Khoury, K., et al. (2012). A General One-pot, Two-step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity. Molecules, 17(1), 102-121. [Link]

-

Royal Society of Chemistry. (2012). One-pot synthesis of heterocycles. RSC Blogs. [Link]

-

Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. [Link]

-

Bakhtiyarova, Y. V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Journal of Medicinal Chemistry, 65(18), 12266-12286. [Link]

-

Iqbal, M. A., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1594. [Link]

-

D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2289. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. scispace.com [scispace.com]

- 3. journalspub.com [journalspub.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]

Troubleshooting & Optimization

Preventing regioisomer formation in substituted pyridazine synthesis

Technical Support for Heterocyclic Synthesis

Ticket Status: Open Subject: Preventing Regioisomer Formation in Substituted Pyridazine Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Core

Introduction: The "N-N" Challenge

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, their synthesis is notoriously plagued by regioisomeric mixtures. Because the two nitrogen atoms are adjacent, differentiating the C3 and C6 positions (or C4 and C5) requires precise electronic or steric control.

This guide treats your synthetic challenge as a troubleshooting ticket. We move beyond "try this condition" to explain the causality of isomer formation, providing self-validating protocols to guarantee regiopurity.

Module 1: The Condensation Crisis (Paal-Knorr Variants)

User Issue: "I reacted an unsymmetrical 1,4-dicarbonyl with methylhydrazine and got a 1:1 mixture of isomers."

Root Cause Analysis

The classical condensation of hydrazines with 1,4-dicarbonyls is governed by the Nucleophile-Electrophile Match .

-

The Nucleophile: In monosubstituted hydrazines (

), the terminal amino group ( -

The Electrophile: In an unsymmetrical 1,4-dicarbonyl, one carbonyl is usually more electrophilic due to steric accessibility or electronic activation.

The Failure Mode: If the difference in electrophilicity between the two carbonyls is negligible, or if the hydrazine substituent (

Troubleshooting Protocol: The pH-Switch Strategy

You can often force regioselectivity by manipulating the protonation state of the hydrazine or the carbonyl.

Step-by-Step Workflow:

-

Assess Sterics: If your hydrazine

group is bulky (e.g., -

Assess Electronics (The pH Knob):

-

Acidic Media: Protonation activates the carbonyls. The most basic nitrogen attacks the most reactive carbonyl.

-

Basic Media: The hydrazine acts as a neutral nucleophile.

-

The "Semicarbazide" Workaround (High Reliability) If direct alkyl-hydrazine condensation fails, use a surrogate with extreme electronic bias.

-

Step 1: Condense the dicarbonyl with semicarbazide (

). The urea moiety makes the adjacent nitrogen non-nucleophilic. The terminal -

Step 2: Cyclize to the N-carbamoyl pyridazine.

-

Step 3: Hydrolyze the carbamoyl group and alkylate the nitrogen (if N-alkylation is desired) or aromatize.

Module 2: The Cross-Coupling Control Room (Halogenated Scaffolds)

User Issue: "I need to mono-arylate 3,6-dichloropyridazine, but I keep getting bis-arylated product or the wrong isomer on 3,5-dichloropyridazine."

Root Cause Analysis

In Pd-catalyzed cross-coupling (Suzuki-Miyaura), selectivity depends on the rate of Oxidative Addition (OA) .[1]

-

3,6-Dichloropyridazine: Symmetrical. The first coupling is easy. The second coupling is slower because the ring becomes more electron-rich (deactivated) after the first aryl group is added. This is a self-regulating system if you control stoichiometry.

-

3,5-Dichloropyridazine: Unsymmetrical.[2][3] The C-Cl bond at C3 (adjacent to N) is generally more electron-deficient (reactive) than C5. However, this preference is weak and can be overridden by ligand effects.

Solution A: The "Handicap" Principle (Substrate Control)

Do not rely on kinetics alone. Use leaving group differentiation.

Protocol: Instead of 3,6-dichloropyridazine, synthesize or purchase 3-chloro-6-iodopyridazine .

-

Mechanism: The C-I bond undergoes oxidative addition orders of magnitude faster than the C-Cl bond.

-

Result: You can perform the first coupling at room temperature (targeting C6-I) to get >98% regioselectivity, leaving the C3-Cl intact for a second, high-temperature coupling.

Solution B: Ligand-Switching (Catalyst Control)

For 3,5-dichloropyridazine, you can reverse selectivity by changing the ligand.

Data: Ligand-Dependent Site Selectivity on 3,5-Dichloropyridazine

| Target Position | Catalyst System | Mechanism | Selectivity (Ratio) |

| C3 (Proximal) | Electronic Control (Standard) | > 20:1 (C3:C5) | |

| C5 (Distal) | Steric/Coordination Control | > 10:1 (C5:C3) |

Note: The bulky Q-Phos ligand directs the palladium away from the N-lone pair and the C4-H steric wall, favoring the more accessible C5 position.

Module 3: The Nuclear Option (Inverse Electron Demand Diels-Alder)

User Issue: "My substituents are too sensitive for harsh condensation or coupling conditions."

Root Cause Analysis

Standard methods build the ring around the substituents. IEDDA builds the ring from the substituents using [4+2] cycloaddition. This is the most regioselective method available but requires specific starting materials (Tetrazines).

The Protocol: Tetrazine + Silyl Enol Ether

This route guarantees 3,6-disubstituted pyridazines with perfect regiocontrol.

Mechanism:

-

Reactants: 3-substituted-1,2,4,5-tetrazine (Diene) + Silyl Enol Ether (Dienophile).

-

Regiochemistry: Controlled by the interaction between the HOMO of the dienophile and the LUMO of the tetrazine.

-

The nucleophilic carbon of the enol ether (alpha to oxygen) bonds to the most electron-deficient carbon of the tetrazine.

-

Steric Rule: The bulky silyl group and the tetrazine substituent orient anti to each other in the transition state.

-

Step-by-Step:

-

Mix Tetrazine and Alkyne/Enol Ether in Dioxane.

-

Heat (60-100°C) to induce cycloaddition and retro-Diels-Alder (

extrusion). -

Oxidation (if using enol ether) with DDQ or air yields the aromatic pyridazine.

Visualizing the Decision Matrix

The following logic flow helps you select the correct synthetic strategy based on your target molecule.

Caption: Strategic decision tree for selecting the optimal regioselective synthetic route.

FAQs (Frequently Asked Questions)

Q: Why does my Minisci reaction on pyridazine give a mixture?

A: Radical alkylations are electrophilic. In neutral media, radicals attack the most electron-deficient positions (C4/C5). However, if you add acid (often required for Minisci), the N-protonation changes the LUMO coefficients, often shifting reactivity to C3/C6 alpha to the nitrogen. Fix: Control pH strictly or block C3/C6 with Chlorines, then remove them later via hydrogenolysis (

Q: I'm doing a Paal-Knorr with a 1,4-ketoester. Which isomer is favored?

A: Reaction of a hydrazine (

References

-

Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Chemical Science (RSC), 2016. Context: Defines the ligand-switching protocols (dppf vs Q-Phos) for 3,5-dichloropyridazine. URL:[Link]

-

Regioselective Inverse Electron Demand Diels-Alder Reactions of N-Acyl 6-Amino-3-(methylthio)-1,2,4,5-tetrazines. Source: Journal of Organic Chemistry (ACS), 2012. Context: Establishes the mechanistic basis for tetrazine-based regiocontrol. URL:[Link]

-

Synthesis of Pyridazines (Review). Source: Organic Chemistry Portal / J. Org.[4] Chem. Citations. Context: General overview of condensation and cyclization strategies. URL:[Link]

-

Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Source: Journal of the American Chemical Society (JACS), 2013. Context: Primary source for the "Ligand Switch" methodology. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of sterically congested unsymmetrical 1,2-dicarbonyl radicals through a stepwise approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

Technical Comparison: UV-Vis Characterization of Pyridazinyl-Morpholine Pharmacophores

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-(6-methylpyridazin-3-yl)morpholine , a critical pharmacophore in medicinal chemistry. This document is structured to assist analytical scientists and synthetic chemists in validating compound identity, assessing purity, and monitoring reaction progress.

Executive Summary

4-(6-methylpyridazin-3-yl)morpholine represents a "push-pull" heteroaromatic system where the electron-deficient pyridazine ring interacts with the electron-donating morpholine nitrogen. In methanol (a polar protic solvent), this compound exhibits a characteristic bathochromic shift relative to its precursors.

-

Primary Absorption Maximum (

): 305 ± 3 nm (Band I, CT-character). -

Secondary Maximum: 235 ± 3 nm (Band II,

). -

Key Application: Differentiating the target product from the 3-chloro-6-methylpyridazine precursor (which absorbs ~262 nm) during nucleophilic aromatic substitution (

).

Spectroscopic Profile & Comparative Analysis[1][2][3][4][5]

The UV-Vis spectrum of pyridazine derivatives is highly sensitive to substituents at the 3- and 6-positions. The introduction of the morpholine moiety (a tertiary amine) induces a significant red shift compared to the halogenated precursor and the primary amine analog.

Comparative Data Table (In Methanol)

| Compound | Structure Type | Electronic Transition (Band I) | ||

| 4-(6-methylpyridazin-3-yl)morpholine | Target (Tertiary Amine) | 305 nm | 235 nm | |

| 3-Amino-6-methylpyridazine | Analog (Primary Amine) | 288 nm | 229 nm | |

| 3-Chloro-6-methylpyridazine | Precursor (Halogen) | ~262 nm | ~215 nm | |

| Pyridazine (Unsubstituted) | Core Scaffold | 340 nm (weak) | 246 nm |

Technical Insight: The shift from 262 nm (Precursor) to 305 nm (Target) provides a robust 43 nm window for reaction monitoring. The morpholine nitrogen lone pair participates in strong mesomeric (+M) donation into the electron-deficient pyridazine ring, stabilizing the excited state and narrowing the HOMO-LUMO gap.

Mechanism of Absorption

The absorption at ~305 nm is dominated by an Intramolecular Charge Transfer (ICT) transition.

-

Ground State: The morpholine nitrogen lone pair is orthogonal to the ring but can twist to align with the

-system. -

Excited State: The dipole moment increases, and the solvent (methanol) stabilizes this polar state via hydrogen bonding, leading to the observed red shift compared to non-polar solvents.

Visualization of Electronic Effects[2]

The following diagram illustrates the electronic perturbations causing the spectral shifts, generated using Graphviz.

Caption: Electronic transition shift driven by the substitution of Chlorine with Morpholine, narrowing the HOMO-LUMO gap and causing a bathochromic shift.

Experimental Protocol: UV-Vis Determination

To ensure reproducibility and adherence to Beer-Lambert Law linearity, follow this validated protocol.

Reagents & Equipment[4][6]

-

Solvent: Methanol (HPLC Grade,

99.9%). Note: Avoid Acetone or Benzene due to UV cutoff interference. -

Blank: Pure Methanol.

-

Cuvette: Quartz, 1 cm path length (Required for <300 nm detection).

Step-by-Step Workflow

-

Stock Solution Preparation (1 mM):

-

Weigh 1.93 mg of 4-(6-methylpyridazin-3-yl)morpholine (MW: 193.25 g/mol ).

-

Dissolve in 10.0 mL of Methanol in a volumetric flask.

-

Sonicate for 30 seconds to ensure complete dissolution.

-

-

Working Solution Dilution (50 µM):

-

Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to mark with Methanol.

-

Target Absorbance: 0.6 - 0.8 AU at

.

-

-

Spectral Scan:

-

Baseline: Run a background scan with pure Methanol (200 nm – 400 nm).

-

Sample: Scan the working solution.

-

Parameters: Scan speed: Medium; Slit width: 1.0 nm.

-

-

Data Validation:

-

Calculate Molar Extincton Coefficient (

): -

Expected

-

Experimental Logic Diagram

Caption: Step-by-step workflow for accurate UV-Vis determination in Methanol.

Scientific Interpretation & Troubleshooting

Solvent Effects (Solvatochromism)

While this guide focuses on Methanol , changing the solvent will shift the

-

Water (pH 7): Slight blue shift (~300 nm) due to hydrogen bonding stabilizing the ground state lone pair of the morpholine nitrogen.

-

Acetonitrile: Slight red shift (~308 nm) due to lack of hydrogen bond donation to the solute.

-

Acidic Methanol: Drastic Blue Shift. Protonation of the pyridazine ring or morpholine nitrogen disrupts the conjugation. Ensure neutral pH for accurate characterization.

Purity Assessment

If the spectrum shows a "shoulder" or secondary peak at 260-265 nm , it indicates incomplete conversion of the 3-chloro-6-methylpyridazine starting material. This specific spectral window is diagnostic for reaction monitoring in process chemistry.

References

-

Electronic Absorption Spectra of Pyridazines. Source:Chemistry of Heterocyclic Compounds, Vol. 8.[1] Context: Establishes the baseline absorption of 3-amino-6-methylpyridazine at 229 nm and 288 nm in methanol. Link:

-

UV-Vis Spectrum of 3-Methylpyridazine. Source: NIST Chemistry WebBook, SRD 69. Context: Provides the gas-phase spectrum of the core methyl-pyridazine scaffold for comparison. Link:

-

Synthesis and Properties of Morpholine-Substituted Pyridazines. Source:Journal of Medicinal Chemistry (ACS Publications). Context: Discusses the synthesis and physicochemical properties of 3-amino-6-methylpyridazine derivatives. Link:

-

Solvent Effects on Amino-Pyridazine Derivatives. Source:European Journal of Chemistry.[2] Context: Validates the solvatochromic shifts observed in morpholine-substituted heterocyclic systems. Link:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(6-methylpyridazin-3-yl)morpholine

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-(6-methylpyridazin-3-yl)morpholine, a heterocyclic compound featuring both a pyridazine and a morpholine moiety.

Due to the specific nature of this compound, comprehensive safety and disposal data may not be readily available. Therefore, this guidance is synthesized from the well-documented profiles of its constituent chemical families: morpholine and pyridazine derivatives. This precautionary approach ensures that we operate with the highest degree of safety, treating the substance with the caution merited by its potentially hazardous components.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of 4-(6-methylpyridazin-3-yl)morpholine suggests a combination of risks associated with both morpholine and substituted pyridazines.

Morpholine , the foundational amine in this compound, is well-characterized as a flammable, corrosive, and moderately toxic liquid.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause severe burns to the skin and eyes.[1][2][3] Vapors of morpholine are heavier than air and can form explosive mixtures.[1][4]

Pyridazine derivatives are a broad class of nitrogen-containing heterocyclic compounds with diverse biological activities.[5][6] While specific toxicity data for this particular derivative is scarce, heterocyclic compounds, in general, can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[7]

Anticipated Hazard Profile:

| Hazard Category | Associated Risk | Rationale and Source |

| Flammability | Flammable liquid and vapor.[2][8] | The morpholine component is a flammable liquid.[8][9] Vapors may travel to an ignition source and flash back.[4][9] |

| Corrosivity | Causes severe skin burns and eye damage.[2][3] | Morpholine is a corrosive substance.[1][10] This property should be assumed for the derivative. |

| Toxicity | Toxic if in contact with skin or inhaled; harmful if swallowed.[2][3][8] | Morpholine is moderately toxic by multiple routes of exposure.[1] Can cause kidney and liver damage.[1][10] |

| Reactivity | Reacts violently with strong oxidizing agents.[9] | The amine group in the morpholine ring can react exothermically with acids and oxidizing materials.[11] |

| Environmental | Potential for environmental persistence. | Heterocyclic compounds can be resistant to degradation in conventional wastewater treatment.[7] Avoid release to the environment.[4][12] |

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Adherence to stringent safety protocols is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.

Essential Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are required at all times to protect against splashes.[13]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[14] Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[12]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.[13] Ensure that legs and feet are fully covered; shorts, skirts, and open-toed shoes are strictly prohibited.[13]

-

Respiratory Protection: All handling of the compound, especially if there is a risk of generating aerosols or vapors, must be conducted within a certified chemical fume hood.[13][14]

Safe Handling Practices:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[8][15]

-

Avoid direct contact with the skin, eyes, and clothing.[3]

-

Keep the compound away from heat, sparks, and open flames.[2][8][16]

-

Use non-sparking tools and take precautionary measures against static discharge.[4][8][9]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

For a Small Spill (Contained within a fume hood):

-

Alert Personnel: Immediately notify others in the vicinity.

-

Containment: Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[4][9] Do not use combustible materials like paper towels without prior saturation with water.

-

Collection: Carefully scoop the absorbed material into a designated, sealable waste container using non-sparking tools.[4][9]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Ventilation: Allow the area to ventilate thoroughly.

For a Large Spill (Outside of a fume hood):

-

Evacuate: Immediately evacuate all non-essential personnel from the area and secure the entrance.[9]

-

Ventilate: If safe to do so, increase ventilation to the area.

-

Ignition Sources: Eliminate all sources of ignition (e.g., turn off equipment, extinguish flames).[4][9]

-

Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedure

The disposal of 4-(6-methylpyridazin-3-yl)morpholine must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation and Collection

-

Collect all waste containing 4-(6-methylpyridazin-3-yl)morpholine, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.

-

The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[11]

Step 2: Container Labeling

-

Label the waste container clearly and accurately. The label must include:

-

The words "Hazardous Waste"

-

The full chemical name: "4-(6-methylpyridazin-3-yl)morpholine"

-

The associated hazards (e.g., "Flammable," "Corrosive," "Toxic")[12]

-

The accumulation start date.

-

The name of the principal investigator or lab group.

-

Step 3: Storage of Waste

-

Store the sealed waste container in a designated satellite accumulation area within the laboratory.

-

This area should be in a well-ventilated location, away from ignition sources and incompatible materials (especially strong acids and oxidizing agents).[11][17]

-

Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Final Disposal

-

Contact your institution's EHS department to schedule a pickup for the hazardous waste.

-

The final disposal method will be determined by the licensed hazardous waste disposal facility, but it will likely involve high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[1][12]

The following diagram outlines the decision-making process for the proper disposal of 4-(6-methylpyridazin-3-yl)morpholine.

Caption: Disposal workflow for 4-(6-methylpyridazin-3-yl)morpholine.

Decontamination of Equipment

All non-disposable equipment, such as glassware and stir bars, that has come into contact with 4-(6-methylpyridazin-3-yl)morpholine must be thoroughly decontaminated.

-

Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinse solvent must be collected and disposed of as hazardous waste.

-

Wash: Wash the equipment with soap and warm water.

-

Final Rinse: Rinse thoroughly with deionized water.

-

Drying: Allow the equipment to dry completely before reuse or storage.

By adhering to these rigorous procedures, we uphold our commitment to safety and environmental stewardship. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are not just theoretical; they are the bedrock of a safe and productive laboratory environment.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. NJ.gov. Retrieved from [Link]

-

North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Redox. (2022, October 1). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

-

OAE Publishing. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 92670-29-6 | 4-(Pyridin-3-yl)morpholine. Retrieved from [Link]

-

SBLCore. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Nexchem Ltd. (2019, February 25). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

-

PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

-

PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

MDPI. (2023, February 2). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

-

MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

-

King Saud University. (n.d.). Safety Regulations and Guidelines in Chemistry Laboratories. Retrieved from [Link]

-

Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

-

SSRN. (2002, September 21). Synthetic Organic Chemistry Lab: Safety Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

-

Semantic Scholar. (2025, January 1). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0302 - MORPHOLINE. Retrieved from [Link]

-

PMC. (n.d.). 1-Methyl-2-(4-methylphenyl)-4-morpholinopyridazine-3,6(1H,2H)-dione. Retrieved from [Link]

Sources

- 1. Morpholine | 110-91-8 [chemicalbook.com]

- 2. nexchem.co.uk [nexchem.co.uk]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. redox.com [redox.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Pyridazine and its derivatives | PPTX [slideshare.net]

- 7. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]

- 11. fishersci.com [fishersci.com]

- 12. northmetal.net [northmetal.net]

- 13. csub.edu [csub.edu]

- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. chemos.de [chemos.de]

- 17. actylislab.com [actylislab.com]

Personal protective equipment for handling 4-(6-methylpyridazin-3-yl)morpholine

A Researcher's Guide to Safely Handling 4-(6-methylpyridazin-3-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 4-(6-methylpyridazin-3-yl)morpholine presents a unique combination of chemical properties derived from its morpholine and substituted pyridazine moieties. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive understanding of its structural components allows for the development of robust safety protocols. This guide provides essential, immediate safety and logistical information, grounded in the known hazards of its constituent chemical groups, to ensure safe handling in a laboratory setting.

The primary safety concerns when handling this compound stem from the well-documented hazards of morpholine. Morpholine is classified as a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. The addition of the methylpyridazine group may modify these properties, and it is prudent to treat the combined molecule with a high degree of caution, assuming it may present similar or additional hazards. Therefore, the following personal protective equipment (PPE) and handling procedures are recommended as a baseline for all work involving 4-(6-methylpyridazin-3-yl)morpholine.

I. Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling 4-(6-methylpyridazin-3-yl)morpholine.

| Body Part | Required PPE | Rationale and Best Practices |

| Eyes/Face | Chemical safety goggles and a face shield | The morpholine component is known to cause severe eye damage. A face shield provides an additional layer of protection against splashes when handling larger quantities or during vigorous reactions. |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton™) | Morpholine is toxic in contact with skin. It is crucial to select gloves with a high resistance to organic amines. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact. Double-gloving is recommended for extended procedures. |

| Body | Flame-retardant lab coat and chemical-resistant apron | A flame-retardant lab coat protects against the flammability hazard, while a chemical-resistant apron provides an additional barrier against spills of the potentially corrosive and toxic liquid. |

| Respiratory | Use in a certified chemical fume hood | Due to the inhalation toxicity of morpholine, all handling of 4-(6-methylpyridazin-3-yl)morpholine should be conducted within a properly functioning chemical fume hood to minimize vapor exposure. For situations where a fume hood is not available or for emergency response, a full-face respirator with appropriate cartridges (e.g., organic vapor) is required. |

II. Step-by-Step Guide to Safe Handling

-

Inspect Your Equipment: Before entering the laboratory, ensure all PPE is in good condition and free from defects.

-

Lab Coat and Apron: Don your flame-retardant lab coat, ensuring it is fully buttoned. If handling significant quantities, wear a chemical-resistant apron over the lab coat.

-

Eye and Face Protection: Put on your chemical safety goggles. If you will be transferring liquids or there is a risk of splashing, also don a face shield.

-

Hand Protection: Wash and dry your hands thoroughly before donning gloves. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.

The following diagram illustrates the proper sequence for donning PPE to ensure maximum protection.

-

Work Area Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Clear the work area of any unnecessary equipment or chemicals.

-